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Compound of Interest

Compound Name:
2-Methoxy-5-(2-

methylphenyl)benzaldehyde

CAS No.: 355374-47-9

Cat. No.: B2761015

Get Quote

Part 1: Executive Summary & Strategy
Target Molecule Profile

IUPAC Name: 2-Methoxy-5-(2-methylphenyl)benzaldehyde[1]

Core Structure: Biaryl system comprising a benzaldehyde core coupled to an ortho-tolyl ring.

[1]

Synthetic Challenge: The primary challenge is the steric hindrance introduced by the ortho-

methyl group on the boronic acid partner.[1] Standard Suzuki conditions must be optimized

to ensure efficient transmetalation and prevent protodeboronation.[1]

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most convergent and reliable route is the palladium-catalyzed cross-coupling of 5-bromo-

2-methoxybenzaldehyde with (2-methylphenyl)boronic acid.[1] This route preserves the

sensitive aldehyde functionality while installing the biaryl axis under mild conditions.[1]
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Mechanism & Workflow: The reaction proceeds via the catalytic cycle: Oxidative Addition

Transmetalation

Reductive Elimination.[1][2] We utilize a biphasic solvent system to solubilize the inorganic
base while maintaining organic reactant solubility.[1]
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Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of hindered biaryl aldehydes.

Part 2: Materials & Reagents[1][3][4][5][6][7]
Safety Note: Palladium catalysts are sensitive to air/moisture.[1] Aryl halides and boronic acids

can be irritants.[1] Perform all operations in a fume hood.
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Reagent MW ( g/mol ) Equiv.[1]
Amount
(Example)

Role

5-Bromo-2-

methoxybenzald

ehyde

215.04 1.00 2.15 g (10 mmol) Limiting Reagent

(2-

Methylphenyl)bor

onic acid

135.96 1.20 1.63 g (12 mmol) Nucleophile

Pd(dppf)Cl₂[1] •

CH₂Cl₂
816.64 0.03 245 mg (3 mol%) Catalyst

Potassium

Carbonate

(K₂CO₃)

138.21 3.00 4.15 g Base

1,4-Dioxane - - 40 mL
Solvent

(Organic)

Water

(Deionized)
- - 10 mL

Solvent

(Aqueous)

Rationale for Reagent Choice:

Catalyst (Pd(dppf)Cl₂): Chosen over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand

(dppf) increases the bite angle, enhancing the stability of the catalyst and facilitating the

reductive elimination step, which is crucial for sterically hindered ortho-substituted biaryls [1].

[1]

Base (K₂CO₃): A mild base that minimizes aldol condensation side reactions involving the

aldehyde group, which can occur with stronger bases like hydroxides.[1]

Part 3: Detailed Experimental Protocol
Phase 1: Reaction Setup

Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped

with a magnetic stir bar and a reflux condenser.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2761015?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Degassing (Critical):

Combine 1,4-dioxane (40 mL) and water (10 mL) in a separate flask.[1]

Sparge with nitrogen or argon gas for 15–20 minutes.[1] Note: Oxygen removal is

essential to prevent homocoupling of the boronic acid and deactivation of the Pd catalyst.

[1]

Charging Solids:

To the reaction flask, add 5-Bromo-2-methoxybenzaldehyde (2.15 g) and (2-

Methylphenyl)boronic acid (1.63 g).[1]

Add the Pd(dppf)Cl₂ catalyst (245 mg).[1]

Add solid K₂CO₃ (4.15 g).[1] Alternatively, pre-dissolve K₂CO₃ in the water portion if

preferred, but adding solid to the biphasic mix is operational standard.[1]

Phase 2: Reaction Execution
Initiation: Add the degassed solvent mixture to the reaction flask under a gentle stream of

nitrogen.

Heating: Place the flask in a pre-heated oil bath set to 90°C.

Monitoring: Stir vigorously (approx. 600 rpm). The reaction typically requires 12 to 16 hours.

[1]

TLC Check: Use Hexane:Ethyl Acetate (4:1).[1] The starting bromide (Rf ~0.[1]6) should

disappear, and a new fluorescent spot (Target) will appear (Rf ~0.5).[1] The aldehyde

group makes the product easily visible under UV (254 nm).[1]

Phase 3: Workup & Isolation[1]
Quenching: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (50 mL)

and Water (30 mL).[1]
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Filtration: Filter the biphasic mixture through a thin pad of Celite to remove palladium black

residues. Wash the pad with EtOAc (20 mL).[1]

Separation: Transfer filtrate to a separatory funnel. Separate the layers.

Extract the aqueous layer with EtOAc (2 x 30 mL).[1]

Washing: Combine organic layers and wash with:

Brine (saturated NaCl) (1 x 40 mL).

Water (1 x 40 mL).

Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes. Filter and

concentrate under reduced pressure (rotary evaporator) to yield a crude yellow/brown oil or

solid.[1]

Phase 4: Purification[1]
Column Chromatography:

Stationary Phase: Silica Gel (230-400 mesh).[1]

Eluent: Gradient of Hexane:EtOAc (95:5 to 85:15).[1]

Note: The product is less polar than many byproducts but close to the de-brominated side

product (if any).[1] Collect the main UV-active fraction.[1]

Recrystallization (Optional): If high purity (>99%) is required for biological assays,

recrystallize the solid from a minimum amount of hot Ethanol or Hexane/EtOAc.[1]

Part 4: Quality Control & Characterization[1]
Expected Data for 2-Methoxy-5-(2-methylphenyl)benzaldehyde:
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Technique Expected Signal / Result Interpretation

Appearance Pale yellow crystalline solid
Typical for conjugated

aldehydes.[1]

¹H NMR (CDCl₃) 10.45 (s, 1H) CHO (Aldehyde proton).[1]

7.95 (d, J=2.4 Hz, 1H)
H-6 (Ortho to CHO, meta to

OMe).[1]

7.55 (dd, J=8.6, 2.4 Hz, 1H) H-4 (Para to CHO).[1]

7.20 - 7.35 (m, 4H)
Tolyl-H (Aromatic ring protons).

[1]

7.05 (d, J=8.6 Hz, 1H) H-3 (Ortho to OMe).[1]

3.98 (s, 3H) OCH₃ (Methoxy group).[1]

2.28 (s, 3H)
Ar-CH₃ (Methyl group on tolyl

ring).[1]

MS (ESI+) m/z 227.1 [M+H]⁺ Molecular Weight: 226.27

Troubleshooting Guide:

Issue: Low Yield / Incomplete Conversion.

Cause: Catalyst deactivation due to oxygen.[1]

Solution: Ensure rigorous degassing.[1] Increase catalyst loading to 5 mol%.

Issue: Homocoupling of Boronic Acid.

Cause: Oxidative coupling often caused by excess oxygen.[1]

Solution: Add the boronic acid slowly or use a slight excess (1.5 equiv) to compensate.[1]

Issue: "Black Metal" Precipitation Early.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.researchgate.net/publication/26601941_Synthesis_of_2-hydroxy-3-methoxy-5-4-methoxyphenylazo_benzaldehyde_A_new_aldehyde_for_the_preparation_of_biologically_active_molecules
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2761015?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cause: Instability of Pd(0) species.[1]

Solution: Ensure the phosphine ligand is not degraded.[1] Pd(dppf)Cl2 is generally robust,

but if using Pd(PPh3)4, ensure it is fresh and yellow (not brown).[1]
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Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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